sodium;1-ethynylsulfanylpropane

Nucleophilic substitution Acetylenic carbon Thioether synthesis

Sodium 1-ethynylsulfanylpropane is a uniquely designed alkynyl thiolate nucleophile that installs both a terminal alkyne and a propylthioether moiety in a single synthetic operation. Unlike sodium acetylide—which adds only an alkyne—or sodium propanethiolate—which lacks alkyne functionality—this reagent enables convergent assembly of thioether-linked alkyne building blocks without additional protection/deprotection steps. Essential for preparing 1-alkynyl thioethers, clickable heterocycle precursors, and coordination ligands. Air- and moisture-sensitive; handled under inert atmosphere.

Molecular Formula C5H7NaS
Molecular Weight 122.17 g/mol
CAS No. 62679-80-5
Cat. No. B15448705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium;1-ethynylsulfanylpropane
CAS62679-80-5
Molecular FormulaC5H7NaS
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCCCSC#[C-].[Na+]
InChIInChI=1S/C5H7S.Na/c1-3-5-6-4-2;/h3,5H2,1H3;/q-1;+1
InChIKeyBQQZHETWEJQMHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 1-Ethynylsulfanylpropane (CAS 62679-80-5): A Structurally Defined Alkynyl Thiolate Reagent for Nucleophilic Substitution and Alkyne Functionalization


Sodium 1-ethynylsulfanylpropane (CAS 62679-80-5), also known as sodium (propylthio)ethynide, is an organosulfur compound belonging to the class of sodium alkynyl thiolates [1]. Its molecular structure features a terminal alkyne moiety (C≡C) directly bonded to a sulfur atom, which is in turn bonded to a propyl group, with sodium as the counterion . This compound is characterized by a molecular formula of C₅H₇NaS and a molecular weight of 122.164 g/mol . It is a solid, air- and moisture-sensitive reagent typically handled under inert atmosphere for use in organic synthesis, where it serves as a source of the nucleophilic (propylthio)ethynyl anion [1].

Why Generic Alkynylating Agents Cannot Replace Sodium 1-Ethynylsulfanylpropane in Designed Syntheses


Simple substitution of sodium 1-ethynylsulfanylpropane with alternative alkynyl nucleophiles (e.g., sodium acetylide or alkylthiolates) is not feasible in synthetic planning due to its unique dual reactivity profile. Unlike sodium acetylides, which install only a terminal alkyne, this reagent simultaneously introduces both an alkyne and a thioether moiety in a single step, as demonstrated in the classic preparation of 1-alkynyl thioethers from sodium alkynylides and sulfur electrophiles [1]. Furthermore, compared to simple sodium alkylthiolates (e.g., sodium propanethiolate), sodium 1-ethynylsulfanylpropane exhibits markedly different electronic properties due to the conjugated alkyne-thiolate system, which influences regioselectivity in subsequent addition reactions [2]. These distinct characteristics prevent direct interchange with more common, less functionalized nucleophiles without compromising synthetic efficiency or requiring additional protection/deprotection steps.

Sodium 1-Ethynylsulfanylpropane: Comparative Evidence for Synthetic Selection


Nucleophilic Substitution Efficiency: Sodium 1-Ethynylsulfanylpropane vs. Sodium Thiolates in Haloalkyne Reactions

In reactions with haloalkynes, sodium 1-ethynylsulfanylpropane acts as a potent nucleophile at the acetylenic carbon, enabling the formation of alkynyl thioethers. This reactivity is quantitatively distinct from simple sodium thiolates. For example, the reaction of sodium p-toluenethiolate with 1-bromo-2-phenylacetylene under optimized conditions (liquid NH₃, -33°C) yields the corresponding alkynyl sulfide in 78% yield, demonstrating the viability of sodium thiolates in this transformation [1]. While direct yield data for sodium 1-ethynylsulfanylpropane in the same reaction is not available in the open literature, its structural analogy to the sodium alkynylides used in the classic 1964 Brandsma synthesis (where yields for analogous 1-alkynyl thioethers ranged from 50-80%) supports the inference that this reagent is a competent nucleophile for similar transformations [2].

Nucleophilic substitution Acetylenic carbon Thioether synthesis

Regioselective Addition to Alkynes: Unique Polarization Pattern of the Alkylthio Group

The presence of the alkylthio group in sodium 1-ethynylsulfanylpropane confers a distinct polarization pattern that governs regioselectivity in subsequent addition reactions. Studies on 1-alkylthio-1-alkynes (e.g., 1-ethylthio-1-propyne) show that both electrophilic and nucleophilic additions proceed with attack at the β-carbon atom of the alkyne [1]. This regiochemical outcome is consistent across a range of alkylthioethynes (HCCSR) and contrasts with the behavior of simple terminal alkynes lacking the sulfur substituent. While quantitative regioselectivity ratios are not reported in the cited work, the consistent qualitative pattern provides a reliable basis for predicting reaction outcomes.

Regioselectivity Electrophilic addition Alkynyl thioethers

Synthetic Versatility: One-Pot Access to 1-Alkynyl Thioethers

Sodium 1-ethynylsulfanylpropane can be generated in situ from sodium alkynylides and sulfur, then directly alkylated to yield 1-alkynyl thioethers in a one-pot procedure [1]. This contrasts with alternative routes requiring pre-formed thiols and separate alkyne functionalization steps. The classic Brandsma method using sodium alkynylides in liquid ammonia followed by alkylation provides a general entry to this compound class, with reported yields for representative 1-alkynyl thioethers (e.g., 1-ethylthio-1-butyne) in the 50-80% range [1]. This one-pot approach offers operational simplicity compared to multi-step sequences employing distinct alkyne and sulfur sources.

One-pot synthesis Alkynyl thioether Sodium alkynylide

Practical Application Scenarios for Sodium 1-Ethynylsulfanylpropane in Chemical Synthesis


Synthesis of 1-Alkynyl Thioethers for Materials and Medicinal Chemistry

Researchers aiming to install a thioether-linked alkyne moiety can employ sodium 1-ethynylsulfanylpropane as a nucleophilic building block. Reaction with alkyl halides or other electrophiles yields 1-alkynyl thioethers, which serve as precursors to sulfur-containing heterocycles or as ligands in coordination chemistry [1]. This scenario is particularly relevant when a propylthio group is desired, as alternative reagents would require additional steps to introduce this specific substituent.

Functionalization of Haloalkynes for Advanced Intermediates

In synthetic sequences involving haloalkynes, sodium 1-ethynylsulfanylpropane can act as a nucleophile to forge C-S bonds at the acetylenic carbon [2]. This approach is advantageous when the target molecule contains both alkyne and thioether functionalities, allowing for convergent assembly rather than linear sequences that separately install each group.

Preparation of Alkynyl Sulfide Building Blocks for Click Chemistry

Alkynyl sulfides derived from sodium 1-ethynylsulfanylpropane can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or other alkyne-based ligation reactions. The presence of the sulfur atom adjacent to the alkyne may modulate electronic properties, potentially influencing reaction rates or enabling subsequent transformations (e.g., oxidation to sulfoxides or sulfones) [1]. This makes the reagent valuable for preparing functionalized 'clickable' building blocks with handles for further diversification.

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